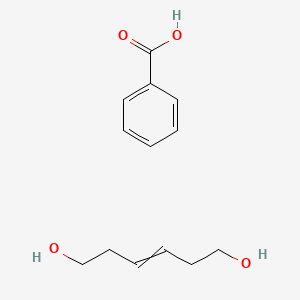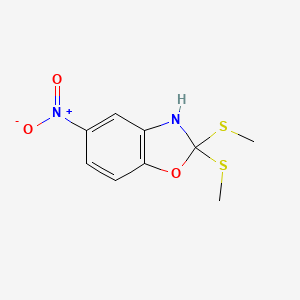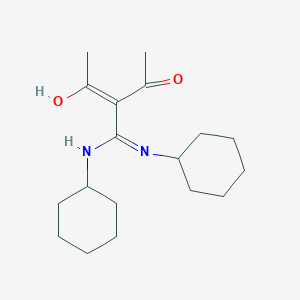
Pentane-2,4-dione, 3-bis(cyclohexylamino)methylene-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pentane-2,4-dione, 3-bis(cyclohexylamino)methylene- is a chemical compound with the molecular formula C12H19NO2 It is a derivative of pentane-2,4-dione, where the hydrogen atoms at the 3-position are replaced by bis(cyclohexylamino)methylene groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of pentane-2,4-dione, 3-bis(cyclohexylamino)methylene- typically involves the reaction of pentane-2,4-dione with cyclohexylamine under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often under reflux conditions to ensure complete reaction. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of pentane-2,4-dione, 3-bis(cyclohexylamino)methylene- may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and the product is often subjected to rigorous quality control measures to ensure consistency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
Pentane-2,4-dione, 3-bis(cyclohexylamino)methylene- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The bis(cyclohexylamino)methylene groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Pentane-2,4-dione, 3-bis(cyclohexylamino)methylene- has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor or active pharmaceutical ingredient.
Industry: It is used in the production of various chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of pentane-2,4-dione, 3-bis(cyclohexylamino)methylene- involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming complexes that exhibit unique chemical and physical properties. These interactions can influence various biochemical processes and pathways, leading to its observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pentane-2,4-dione: The parent compound, which lacks the bis(cyclohexylamino)methylene groups.
3-(bis(methylthio)methylene)pentane-2,4-dione: A similar compound with methylthio groups instead of cyclohexylamino groups.
3-(bis(benzylthio)methylene)pentane-2,4-dione: Another derivative with benzylthio groups.
Uniqueness
Pentane-2,4-dione, 3-bis(cyclohexylamino)methylene- is unique due to the presence of the bis(cyclohexylamino)methylene groups, which impart distinct chemical properties and potential applications. These groups can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for various scientific and industrial applications.
Eigenschaften
Molekularformel |
C18H30N2O2 |
|---|---|
Molekulargewicht |
306.4 g/mol |
IUPAC-Name |
(E)-2-acetyl-N,N'-dicyclohexyl-3-hydroxybut-2-enimidamide |
InChI |
InChI=1S/C18H30N2O2/c1-13(21)17(14(2)22)18(19-15-9-5-3-6-10-15)20-16-11-7-4-8-12-16/h15-16,21H,3-12H2,1-2H3,(H,19,20)/b17-13- |
InChI-Schlüssel |
IXVDHDFVYUWYAP-LGMDPLHJSA-N |
Isomerische SMILES |
C/C(=C(\C(=O)C)/C(=NC1CCCCC1)NC2CCCCC2)/O |
Kanonische SMILES |
CC(=C(C(=O)C)C(=NC1CCCCC1)NC2CCCCC2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzenesulfonamide, N-[3-bromo-4-(4-fluorophenoxy)phenyl]-3-chloro-](/img/structure/B14219533.png)
![4-[2-[2-(Undecylamino)ethylamino]ethyl]phenol](/img/structure/B14219536.png)
methanone](/img/structure/B14219541.png)
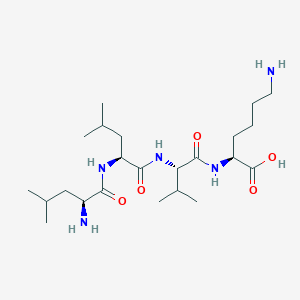
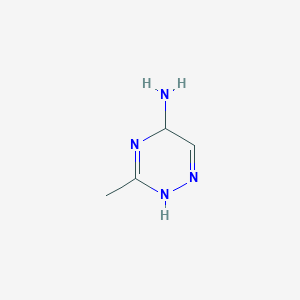
![5-[2-(4-Chlorophenyl)-2-oxoethylidene]-3-methylpyrrolidin-2-one](/img/structure/B14219558.png)
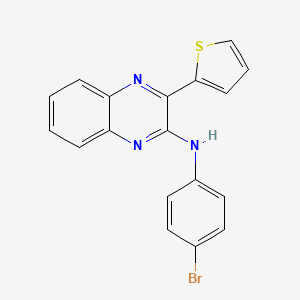
![1-Propanone, 3-[(4-methoxy-2-nitrophenyl)amino]-1,3-diphenyl-](/img/structure/B14219577.png)
![Diselenide, bis[3-(chloromethyl)-2-naphthalenyl]](/img/structure/B14219578.png)
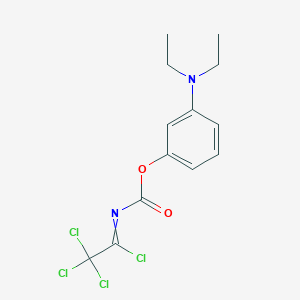
![1,3-Dimethyl-2-[(oct-1-en-1-yl)sulfanyl]benzene](/img/structure/B14219586.png)
![N-(2,5-Dioxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl)-3-hydroxybenzamide](/img/structure/B14219595.png)
